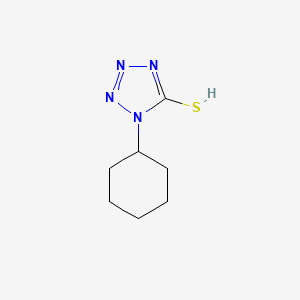
2,1,3-Benzoselenadiazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoselenadiazole-4-sulfonyl chloride is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzoselenadiazole ring substituted with a sulfonyl chloride group, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride typically involves the reaction of 2,1,3-Benzoselenadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{2,1,3-Benzoselenadiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzoselenadiazole ring can participate in redox reactions, where the selenium atom can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoselenadiazole-4-sulfonyl chloride has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form stable derivatives with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities, due to the presence of selenium, which is known for its biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride is primarily driven by the reactivity of the sulfonyl chloride group and the electronic properties of the benzoselenadiazole ring. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The selenium atom in the benzoselenadiazole ring can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzoselenadiazole: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
2,1,3-Benzothiadiazole-4-sulfonyl chloride: Contains sulfur instead of selenium, leading to variations in electronic properties and reactivity.
2,1,3-Benzoselenadiazole-4-sulfonamide: A derivative formed by the reaction of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride with amines.
Uniqueness: this compound is unique due to the presence of both selenium and the sulfonyl chloride group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the formation of a wide range of derivatives with tailored properties.
Eigenschaften
IUPAC Name |
2,1,3-benzoselenadiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2SSe/c7-12(10,11)5-3-1-2-4-6(5)9-13-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPUDUPRFNTGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2SSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B7763777.png)

![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)




